Cas no 30387-41-8 (Colistin b)

Colistin b structure
Colistin b structure
Product Name:Colistin b
Numero CAS:30387-41-8
MF:C52H98N16O13
MW:1155.43393182755
CID:315309
Update Time:2023-08-03

Colistin b Proprietà chimiche e fisiche

Nomi e identificatori

    • Polymyxin E2,1-[(2S)-2-[(6-methyl-1-oxoheptyl)amino]-4-[(sulfomethyl)amino]butanoicacid]-3-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoicacid]-5-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoicacid]-9-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoic acid]- (9CI)
    • Polymyxin E2,1-[(2S)-2-[(6-methyl-1-oxoheptyl)amino]-4-[(sulfomethyl)amino]butanoicacid]-3-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoicacid]-5-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoicacid]-9-[(2S)
    • Colistin B,1-[L-2-(6-methylheptanamido)-4-[(sulfomethyl)amino]butyricacid]-3-[L-2-amino-4-[(sulfomethyl)amino]butyricacid]-5-[L-2-amino-4-[(sulfomethyl)amino]butyricacid]-9-[L-2-amino-4-[(sulfomethyl)amino]butyric acid]- (8CI)
    • Polymyxin E2,1-[N2-(6-methyl-1-oxoheptyl)-N4-(sulfomethyl)-L-2,4-diaminobutanoicacid]-3-[N4-(sulfomethyl)-L-2,4-diaminobutanoicacid]-5-[N4-(sulfomethyl)-L-2,4-diaminobutanoicacid]-9-[N4-(sulfomethyl)-L-2,4-diami
    • 1-[(2S)-2-[(6-Methyl-1-oxoheptyl)amino]-4-[(sulfomethyl)amino]butanoic acid]-3-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoic acid]-5-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoic acid]-9-[(2S)-2-amino-4-[(sulfomethyl)amino]butanoic acid]polymyxin E2
    • Colistin b
    • Polymyxin E2
    • B142O7Y03E
    • polymyxin E2 sulfate
    • 4,10-anhydro[N-(6-methylheptanoyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-leucyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine]
    • Polymyxin E2 sulfate (P056)
    • KNIWPHSUTGNZST-SSWRVQTPSA-N
    • Q27126844
    • Inchi: 1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
    • Chiave InChI: KNIWPHSUTGNZST-SSWRVQTPSA-N
    • Sorrisi: O=C1[C@@H](CC(C)C)NC([C@H](CCN)NC([C@H](CCNC([C@H]([C@@H](C)O)NC([C@H](CCN)NC([C@H](CCN)NC([C@H](CC(C)C)N1)=O)=O)=O)=O)NC([C@H](CCN)NC([C@H]([C@@H](C)O)NC([C@H](CCN)NC(CCCCC(C)C)=O)=O)=O)=O)=O)=O

Proprietà calcolate

  • Massa esatta: 1154.75
  • Massa monoisotopica: 1154.75
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 18
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 81
  • Conta legami ruotabili: 28
  • Complessità: 2050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 491

Proprietà sperimentali

  • Densità: 1.44±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 646.2°C at 760 mmHg
  • Punto di infiammabilità: 344.6°C
  • Indice di rifrazione: 1.636
  • Solubilità: Estremamente solubile (1000 g/l) (25°C),
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.